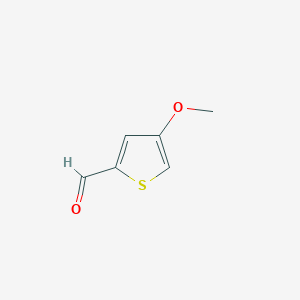

4-甲氧基-噻吩-2-甲醛

描述

4-Methoxy-thiophene-2-carbaldehyde is an organosulfur compound. It is a derivative of thiophene, which is a five-membered ring made up of one sulfur atom . It is a colorless liquid that often appears amber after storage . It is a versatile precursor to many drugs .

Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of 4-Methoxy-thiophene-2-carbaldehyde is represented by the empirical formula C12H10O2S . It has a molecular weight of 218.27 .Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Methoxy-thiophene-2-carbaldehyde include a molecular weight of 218.27 . It is a solid form .科学研究应用

电化学性质

- 噻吩衍生物的电氧化:由吉田、武田和船尾(1991)对甲醇中使用甲醇钠的噻吩衍生物的电氧化研究导致二甲氧基加合物以及侧链氧化产物的形成。这突出了该化合物在电化学应用中的潜力(Yoshida, Takeda, & Fueno, 1991)。

分子构象分析

- 噻吩衍生物的构象分析:永田、山部和福井(1974)对噻吩羰基衍生物进行了构象分析,表明S-顺式形式优于S-反式形式。这项研究提供了对这类化合物的分子结构和行为的见解(Nagata, Yamabe, & Fukui, 1974)。

合成和光学性质

- 用于荧光应用的噻吩衍生物的合成:Bogza等人(2018)探索了N-保护噻吩甲醛的合成,用于开发具有显著荧光性质的4,5-二氢噻吩并[3,2-c]喹啉。这些发现与染料和颜料中的应用相关(Bogza et al., 2018)。

有机半导体应用

- 噻吩衍生物在场效应晶体管中的应用:金等人(2007)使用基于噻吩的甲醛合成了星形结晶分子,用于有机半导体应用。他们的研究结果证明了这些化合物在电子设备中的潜力(Kim et al., 2007)。

化学反应和动力学

- 与噻吩-2-甲醛的碱催化反应:Alberghina等人(1985)研究了噻吩-2-甲醛与乙腈的反应速率,突出了其反应性和在各种化学合成中的潜在用途(Alberghina et al., 1985)。

光化学应用

- 使用噻吩甲醛的光化学合成:Ulyankin等人(2021)展示了噻吩甲醛在光化学合成中的应用,创造了具有作为隐蔽标记颜料的潜在用途的化合物(Ulyankin et al., 2021)。

未来方向

Thiophene-based analogs have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The current research is envisioned to highlight some recent and particularly remarkable examples of the synthesis of thiophene derivatives .

作用机制

Target of Action

Thiophene derivatives are known to have a wide range of biological activities and can interact with various biological targets .

Mode of Action

Thiophene derivatives are known to participate in various chemical reactions, such as the suzuki–miyaura cross-coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Biochemical Pathways

Thiophene derivatives are known to be involved in a variety of biological effects, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Its predicted boiling point is 2550±200 °C, and its predicted density is 1240±006 g/cm3 . These properties may influence its bioavailability.

Result of Action

A related compound, 4-methoxy-2,2’-bipyrrole-5-carbaldehyde, has been found to arrest the strobilation of moon jellyfish aurelia coerulea .

Action Environment

It’s known that the success of suzuki–miyaura cross-coupling, a reaction in which thiophene derivatives can participate, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

属性

IUPAC Name |

4-methoxythiophene-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2S/c1-8-5-2-6(3-7)9-4-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMTDRRIUUCBUIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CSC(=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

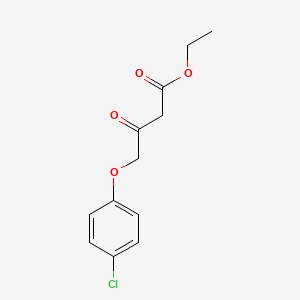

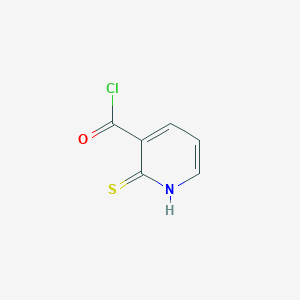

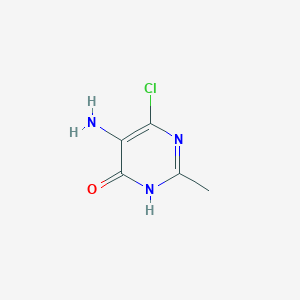

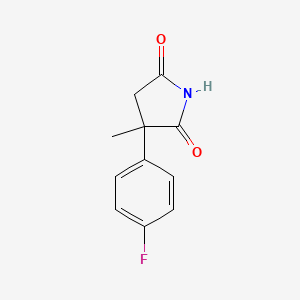

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-bromophenyl)-2-ethyl-1H-benzo[d]imidazole](/img/structure/B3176162.png)